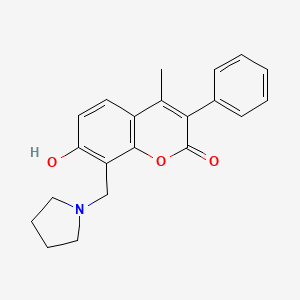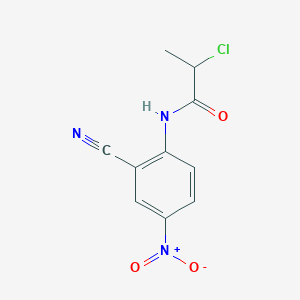
2-chloro-N-(2-cyano-4-nitrophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-cyano-4-nitrophenyl)propanamide is a chemical compound with the CAS Number: 790232-17-6 . It has a molecular weight of 253.64 and its IUPAC name is 2-chloro-N-(2-cyano-4-nitrophenyl)propanamide . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 2-chloro-N-(2-cyano-4-nitrophenyl)propanamide is 1S/C10H8ClN3O3/c1-6(11)10(15)13-9-3-2-8(14(16)17)4-7(9)5-12/h2-4,6H,1H3,(H,13,15) . This indicates that the molecule contains a chloro group attached to a propanamide moiety, which is further substituted with a 2-cyano-4-nitrophenyl group .Physical And Chemical Properties Analysis
2-chloro-N-(2-cyano-4-nitrophenyl)propanamide is a powder that is stored at room temperature . The predicted melting point is 183.53° C , and the predicted boiling point is approximately 475.2° C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm^3 and a predicted refractive index of n 20D 1.59 .Applications De Recherche Scientifique
Spectrophotometric Analysis
Research has demonstrated the development of spectrophotometric methods for determining the concentration of related compounds in pharmaceutical formulations. For instance, the extractive spectrophotometric determination of Flutamide, which is chemically related, in pure and pharmaceutical forms emphasizes the importance of analytical methods in drug quality control (Rangappa et al., 2000).
Immunomodulatory Effects
Studies on the synthesis of N-aryl-3-(indol-3-yl)propanamides, including compounds with a similar structural framework, have identified significant immunosuppressive activities. These findings suggest potential therapeutic applications in managing immune-related disorders (Giraud et al., 2010).
Anticancer Properties
Research on derivatives structurally related to 2-chloro-N-(2-cyano-4-nitrophenyl)propanamide has been conducted to explore their anticancer properties. Compounds such as N-(2-chloro-4-nitrophenyl)-N'-(phenoxycarbonyl) thiocarbamide have shown significant activity against various human cancer cell lines, highlighting the potential for development into anticancer agents (Pandey et al., 2019).
Photoreactions in Drug Stability
Investigations into the photoreactions of related compounds, such as Flutamide, in different solvents have implications for understanding drug stability and photodegradation. Such studies can inform the development of more stable pharmaceutical formulations and guide storage and handling recommendations (Watanabe et al., 2015).
Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of related selective androgen receptor modulators have been studied, providing valuable insights into their bioavailability, metabolic pathways, and the ideal pharmacokinetic characteristics for therapeutic application. This research supports the development of drugs with optimized absorption and efficacy profiles (Wu et al., 2006).
Safety and Hazards
This compound is classified as dangerous with the signal word "Danger" . It has several hazard statements including H302, H312, H315, H318, H332, and H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and that it causes skin and eye irritation . Safety precautions include avoiding inhalation, contact with skin or eyes, and dust formation .
Propriétés
IUPAC Name |
2-chloro-N-(2-cyano-4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c1-6(11)10(15)13-9-3-2-8(14(16)17)4-7(9)5-12/h2-4,6H,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPIWHVRKMJIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-cyano-4-nitrophenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




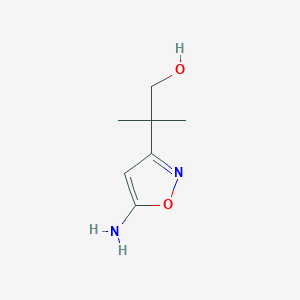
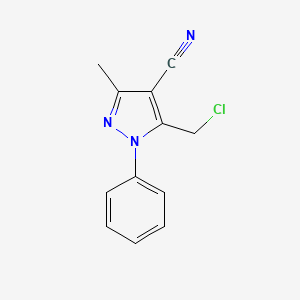
![N-(2-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2833722.png)
![3-isopropyl-1-(3-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2833723.png)
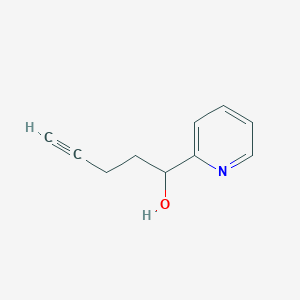
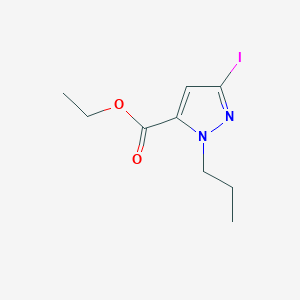

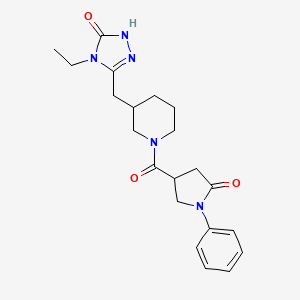
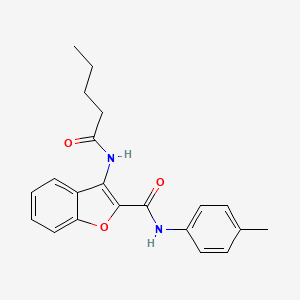
![2-(3-Methoxyphenyl)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2833732.png)
